molecular formula C10H9BrF3NO2 B14063719 1-(2-Amino-5-(trifluoromethoxy)phenyl)-1-bromopropan-2-one

1-(2-Amino-5-(trifluoromethoxy)phenyl)-1-bromopropan-2-one

Cat. No.: B14063719
M. Wt: 312.08 g/mol
InChI Key: WMZNEWFDXGUXQF-UHFFFAOYSA-N
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Description

1-(2-Amino-5-(trifluoromethoxy)phenyl)-1-bromopropan-2-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethoxy group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-(trifluoromethoxy)phenyl)-1-bromopropan-2-one typically involves the reaction of 2-amino-5-(trifluoromethoxy)phenol with bromine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-(trifluoromethoxy)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-(trifluoromethoxy)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-5-(trifluoromethoxy)phenyl)-1-bromopropan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H9BrF3NO2

Molecular Weight

312.08 g/mol

IUPAC Name

1-[2-amino-5-(trifluoromethoxy)phenyl]-1-bromopropan-2-one

InChI

InChI=1S/C10H9BrF3NO2/c1-5(16)9(11)7-4-6(2-3-8(7)15)17-10(12,13)14/h2-4,9H,15H2,1H3

InChI Key

WMZNEWFDXGUXQF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)OC(F)(F)F)N)Br

Origin of Product

United States

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